Methyl 2-decyl-3-hydroxytetradecanoate
Description
Properties
CAS No. |
94071-22-4 |
|---|---|
Molecular Formula |
C25H50O3 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
methyl 2-decyl-3-hydroxytetradecanoate |
InChI |
InChI=1S/C25H50O3/c1-4-6-8-10-12-14-16-18-20-22-24(26)23(25(27)28-3)21-19-17-15-13-11-9-7-5-2/h23-24,26H,4-22H2,1-3H3 |
InChI Key |
WENUEWXDPUUADB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(CCCCCCCCCC)C(=O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
An Inquiry into the Physicochemical Properties of Long-Chain Hydroxy Fatty Acid Methyl Esters: A Technical Examination of Compounds Structurally Related to Methyl 2-decyl-3-hydroxytetradecanoate
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses an inquiry into the molecular weight and physical constants of Methyl 2-decyl-3-hydroxytetradecanoate. An extensive search of scientific literature and chemical databases revealed no publicly available data for a compound with this specific chemical name. This suggests that Methyl 2-decyl-3-hydroxytetradecanoate may be a novel or less-characterized molecule. In light of this, the following guide provides a comprehensive overview of the physicochemical properties of structurally related and more extensively studied long-chain hydroxy fatty acid methyl esters. By examining these analogous compounds, we can infer potential characteristics and provide a valuable resource for researchers working in lipidomics, drug development, and related fields.
Introduction: The Challenge of Characterizing Novel Lipids
The field of lipidomics is in a constant state of expansion, with new lipid species being identified and synthesized. The compound of interest, "Methyl 2-decyl-3-hydroxytetradecanoate," presents a unique structure featuring a tetradecanoate backbone, a hydroxyl group at the C-3 position, a methyl ester, and a decyl group at the C-2 position. The absence of this specific compound in public databases underscores the challenges in characterizing novel lipid structures.
To provide valuable context for researchers, this guide will focus on the known properties of two closely related molecules: Methyl 2-hydroxytetradecanoate and Methyl 3-hydroxytetradecanoate . Understanding the characteristics of these foundational structures can offer insights into the potential behavior of more complex derivatives like the one initially queried.
Physicochemical Properties of Structurally Related Compounds
The following table summarizes the key physical and chemical properties of Methyl 2-hydroxytetradecanoate and Methyl 3-hydroxytetradecanoate, which differ in the position of the hydroxyl group along the fatty acid chain.
| Property | Methyl 2-hydroxytetradecanoate | Methyl 3-hydroxytetradecanoate |
| Molecular Formula | C₁₅H₃₀O₃[1] | C₁₅H₃₀O₃[2][3][4] |
| Molecular Weight | 258.40 g/mol [1] | 258.4 g/mol [3][5] |
| Exact Mass | 258.21949481 Da[1] | 258.21900 Da[5] |
| CAS Number | 56009-40-6[1] | 55682-83-2[2][4] |
| IUPAC Name | methyl 2-hydroxytetradecanoate[1] | methyl 3-hydroxytetradecanoate |
| Synonyms | Tetradecanoic acid, 2-hydroxy-, methyl ester[1] | Tetradecanoic acid, 3-hydroxy-, methyl ester[2][4] |
| Boiling Point | Not available | 359.1°C at 760 mmHg[5] |
| Density | Not available | 0.931 g/cm³[5] |
| Refractive Index | Not available | 1.451[5] |
| Flash Point | Not available | 137.5°C[5] |
Expert Analysis of Structural Implications:
The position of the hydroxyl group is a critical determinant of the molecule's physical and chemical behavior. A hydroxyl group at the C-2 (alpha) position, as in Methyl 2-hydroxytetradecanoate, can influence the reactivity of the adjacent carbonyl group of the ester. In contrast, a hydroxyl group at the C-3 (beta) position in Methyl 3-hydroxytetradecanoate is more sterically accessible and can impact intermolecular interactions, such as hydrogen bonding, differently.
For the hypothetical "Methyl 2-decyl-3-hydroxytetradecanoate," the addition of a large, non-polar decyl group at the C-2 position would significantly increase its molecular weight and lipophilicity. This substantial alkyl chain would likely lead to a lower boiling point compared to an unbranched isomer of the same molecular weight due to decreased efficiency of intermolecular packing. Its solubility in polar solvents would be expected to be significantly lower than that of the less substituted analogs.
Logical Framework for Characterization of Novel Lipids
The process of characterizing a novel lipid such as "Methyl 2-decyl-3-hydroxytetradecanoate" would follow a logical and systematic workflow. The diagram below illustrates a typical experimental approach that ensures self-validation at each critical step.
Sources
The Significance of Branched-Chain Hydroxy Fatty Esters in Lipidomics: A Technical Guide for Researchers
Abstract
Branched-chain hydroxy fatty esters, more formally known as branched fatty acid esters of hydroxy fatty acids (FAHFAs), represent a relatively new and expanding class of endogenous lipids with profound implications for metabolic health and disease.[1][2] Initially identified through advanced lipidomics, these molecules have garnered significant attention for their potent anti-diabetic and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the core aspects of FAHFA lipidomics, designed for researchers, scientists, and drug development professionals. We will delve into the structural intricacies, biosynthetic pathways, diverse biological functions, and the critical analytical methodologies required for their accurate characterization and quantification. This document is structured to provide not only a comprehensive overview but also actionable, field-proven insights to empower your research endeavors in this exciting field.
Introduction: A Paradigm Shift in Bioactive Lipids
The discovery of FAHFAs in 2014 marked a significant milestone in our understanding of how lipids function as signaling molecules.[2] These lipids, characterized by a fatty acid esterified to a hydroxyl group of a hydroxy fatty acid, are not merely structural components but active players in metabolic regulation.[4][5] White adipose tissue is a major site of their synthesis, and from there, they are believed to exert systemic effects.[3] The structural diversity within the FAHFA class is vast, with numerous regioisomers and families based on the constituent fatty acids and the position of the ester linkage.[2][4][5] This structural complexity gives rise to a spectrum of biological activities, making their study both challenging and highly rewarding.[6][7] This guide will serve as a roadmap for navigating the complexities of FAHFA research, from foundational knowledge to advanced analytical strategies.
The Molecular Architecture of FAHFAs
The fundamental structure of a FAHFA consists of a hydroxy fatty acid (HFA) backbone that is esterified with a fatty acid (FA).[4][5] This creates an estolide bond. The "branched" designation refers to the in-chain position of this ester linkage, distinguishing them from linear ω-hydroxy fatty acid esters.[4][5]
Two key superfamilies of FAHFAs are recognized based on the position of the estolide bond:
-
In-chain Branched FAHFAs: These are the focus of this guide and are implicated in metabolic regulation and immune responses.[4][5]
-
Omega (ω)-FAHFAs: These "linear" molecules primarily function as biosurfactants and are crucial components of the tear film lipid layer.[4][5]
The nomenclature of a specific FAHFA reflects its constituent fatty acids. For example, PAHSA stands for P almitic A cid H ydroxy S tearic A cid. A number preceding the acronym, such as 9-PAHSA , indicates the position of the hydroxyl group on the stearic acid backbone where the palmitic acid is esterified.
The vast number of possible combinations of fatty acids and hydroxy fatty acids, along with the various potential positions for the ester linkage, results in a massive and largely unexplored lipid class.[2][4][5]
Biosynthesis and Degradation: An Evolving Picture
While the precise enzymatic machinery responsible for the biosynthesis of branched FAHFAs is still an active area of research, some key insights have emerged.[3] Adipose tissue is recognized as a primary site of FAHFA synthesis.[3] The enzymes involved in the degradation of triacylglycerols, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), have been shown to metabolize TAGs containing these bioactive lipids, suggesting a role in controlling their release.[3] There is also a theoretical involvement of cytochrome P450 enzymes in the generation and degradation of the saturated HFA backbones.[3][4][5]
The degradation pathways are also not fully elucidated, but it is understood that the ester bond is susceptible to hydrolysis by various esterases, releasing the constituent fatty acid and hydroxy fatty acid. Understanding the regulation of both synthesis and degradation is crucial for developing therapeutic strategies targeting FAHFA levels.
Caption: Simplified overview of FAHFA biosynthesis and degradation pathways.
Biological Significance and Therapeutic Potential
The discovery of FAHFAs was spurred by their association with improved metabolic health.[2] Subsequent research has solidified their roles as potent signaling molecules with significant therapeutic potential.[1]
Anti-Diabetic Effects
Several FAHFAs, notably PAHSAs, have demonstrated remarkable anti-diabetic properties.[6] These effects are multifaceted and include:
-
Improved Glucose Tolerance and Insulin Sensitivity: FAHFAs can enhance the body's ability to manage glucose levels and respond to insulin.[1][6]
-
Stimulation of Insulin Secretion: They can promote the release of insulin from pancreatic β-cells, a crucial process for glucose homeostasis.[1][6]
-
Activation of G-Protein Coupled Receptors (GPCRs): Some FAHFAs, like PAHSAs, activate GPR40, which is involved in their beneficial effects on glucose metabolism.[6][7]
Anti-Inflammatory Properties
Chronic low-grade inflammation is a hallmark of many metabolic diseases.[3] FAHFAs exhibit potent anti-inflammatory effects, contributing to their overall beneficial metabolic profile.[1][3] These effects have been observed in various models, including the attenuation of immune responses in autoimmune diabetes and the reduction of adipose tissue inflammation.[6]
Isomer-Specific Activities
A fascinating aspect of FAHFA biology is the distinct physiological functions of different isomers.[6][7] For example, S-9-PAHSA potentiates glucose-stimulated insulin secretion and glucose uptake, while R-9-PAHSA does not, although both stereoisomers possess anti-inflammatory properties.[6] Furthermore, the position of the branch point influences the biological activity, with FAHFAs having higher branching from the carboxylate head group being more likely to potentiate insulin secretion, while those with lower branching are more likely to be anti-inflammatory.[6]
| FAHFA Isomer Example | Primary Biological Activity | Reference |
| S-9-PAHSA | Potentiates glucose-stimulated insulin secretion and glucose uptake; anti-inflammatory | [6] |
| R-9-PAHSA | Anti-inflammatory | [6] |
| Higher Branching (from carboxylate) | More likely to potentiate glucose-stimulated insulin secretion | [6] |
| Lower Branching | More likely to be anti-inflammatory | [6] |
Table 1: Examples of isomer-specific biological activities of FAHFAs.
Analytical Methodologies for FAHFA Lipidomics
The low abundance of FAHFAs in biological samples and the vast number of isomers present significant analytical challenges.[2][8] Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for the sensitive and specific detection and quantification of these lipids.[2][9]
Sample Preparation: Extraction and Enrichment
A robust sample preparation protocol is critical for accurate FAHFA analysis. This typically involves a two-step process:
-
Lipid Extraction: The modified Bligh-Dyer method is a widely used and effective technique for extracting a broad range of lipids, including FAHFAs, from biological matrices.[2]
-
Solid-Phase Extraction (SPE): Due to their low abundance, an enrichment step is often necessary. SPE is employed to separate FAHFAs from more abundant, neutral lipids like triacylglycerols and cholesterol esters, thereby reducing matrix effects and improving detection sensitivity.[2]
Caption: General workflow for the analysis of FAHFAs from biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Reversed-phase liquid chromatography is commonly used for the separation of FAHFAs.[8] The separation of isomers can be particularly challenging and often requires optimized chromatographic conditions, including the use of longer columns with smaller particle sizes to enhance resolution.[8]
For mass spectrometry, a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode is a powerful technique for targeted quantification of known FAHFAs with high sensitivity and specificity.[8] High-resolution mass spectrometry, such as Orbitrap or QTOF, is invaluable for untargeted analysis and the discovery of novel FAHFA species.[2]
Key Fragmentation Patterns: In negative ion mode electrospray ionization (ESI), the fragmentation of the precursor ion provides structural information. For instance, the fragmentation of 9-PAHSA (m/z 537) yields characteristic ions corresponding to palmitic acid (m/z 255) and hydroxystearic acid (m/z 299).[2] Further fragmentation can help pinpoint the position of the hydroxyl group.[2]
Detailed Experimental Protocol: Extraction and SPE of FAHFAs from Adipose Tissue
This protocol is adapted from established methods for the robust extraction and enrichment of FAHFAs.
Materials:
-
Adipose tissue (~50-100 mg)
-
Internal standards (e.g., deuterated FAHFA analogs)
-
Chloroform, Methanol, Water (HPLC grade)
-
Hexane, Ethyl Acetate (HPLC grade)
-
Silica gel SPE cartridges (e.g., 500 mg)
Procedure:
-
Homogenization: Homogenize the adipose tissue sample in a mixture of chloroform:methanol (1:2, v/v) on ice. Add internal standards at this stage for accurate quantification.
-
Phase Separation: Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v). Vortex thoroughly and centrifuge to separate the phases.
-
Lipid Extraction: Collect the lower organic phase containing the lipids. Repeat the extraction of the aqueous phase with chloroform and combine the organic layers.
-
Drying: Evaporate the solvent from the combined organic phases under a stream of nitrogen.
-
SPE Cartridge Conditioning: Condition the silica gel SPE cartridge by washing with ethyl acetate followed by hexane.
-
Sample Loading: Re-dissolve the dried lipid extract in a small volume of hexane and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Wash the cartridge with hexane followed by a mixture of 95:5 hexane:ethyl acetate to elute neutral lipids.
-
Elution of FAHFAs: Elute the FAHFA fraction with a mixture of 80:20 hexane:ethyl acetate.
-
Final Preparation: Evaporate the solvent from the FAHFA fraction and reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., methanol).
Self-Validation: The inclusion of stable isotope-labeled internal standards from the beginning of the extraction process is crucial for self-validation. These standards will co-elute with their endogenous counterparts and allow for the correction of any sample loss during extraction and SPE, as well as variations in ionization efficiency during MS analysis.
Future Directions and Conclusion
The field of FAHFA lipidomics is rapidly evolving. While significant progress has been made in understanding their biological roles and developing analytical methods, many questions remain. Elucidating the complete enzymatic pathways for their biosynthesis and degradation is a key area for future research.[4][5] Furthermore, exploring the full spectrum of FAHFA species and their isomer-specific functions will undoubtedly reveal new therapeutic targets for metabolic and inflammatory diseases.[1]
The methodologies and insights presented in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of lipidomics. The continued development of advanced analytical techniques and a deeper understanding of their physiological relevance will be paramount in translating the therapeutic potential of FAHFAs from the laboratory to the clinic.
References
- Potential physio-pathological effects of branched fatty acid esters of hydroxy f
- Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy f
- A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy F
-
Distinct Biological Activities of Isomers from Different Families of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). ResearchGate. [Link]
-
Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health. Ovid. [Link]
-
Branched fatty acid esters of hydroxy fatty acids (FAHFA). FGU. [Link]
- Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health. PubMed.
-
Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health. ResearchGate. [Link]
-
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC. [Link]
-
A dataset of branched fatty acid esters of hydroxy fatty acids diversity in foods. Nature. [Link]
-
Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. ACS Publications. [Link]
-
Schematic representation of the chemical synthesis of fatty acid esters... ResearchGate. [Link]
-
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed. [Link]
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- 1. Potential physio-pathological effects of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]
- 4. ovid.com [ovid.com]
- 5. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust GC-MS Method for the Detection and Quantification of Methyl 2-decyl-3-hydroxytetradecanoate
Abstract
This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and specific detection of Methyl 2-decyl-3-hydroxytetradecanoate. This long-chain, branched, and hydroxylated fatty acid methyl ester presents unique analytical challenges due to its complex structure and potential for thermal instability. The described protocol provides a complete workflow, from sample preparation and derivatization to instrumental analysis and data interpretation. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a robust framework for method development and implementation.
Introduction
Methyl 2-decyl-3-hydroxytetradecanoate is a complex lipid molecule with potential significance in various biological and industrial contexts. Its structure, featuring a long aliphatic chain, a methyl ester group, a hydroxyl group, and a decyl branch, necessitates a highly specific and sensitive analytical method for accurate identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive mass-based identification.[1] However, the presence of a polar hydroxyl group and the high molecular weight of the analyte require careful consideration of sample preparation, derivatization, and chromatographic conditions to ensure optimal performance.
The primary challenge in the GC analysis of hydroxylated fatty acids is their inherent polarity, which can lead to poor peak shape and thermal degradation in the injector and column.[2] To overcome this, a crucial derivatization step is employed to convert the polar hydroxyl group into a less polar and more volatile moiety. This application note describes the use of a silylating agent to form a trimethylsilyl (TMS) ether, a common and effective strategy for improving the chromatographic behavior of such compounds.[3][4]
Experimental Workflow
The overall analytical workflow is designed to ensure reproducible and accurate results. It encompasses sample preparation, derivatization, GC-MS analysis, and data processing.
Sources
Application Note & Protocol: Synthesis of Methyl 2-decyl-3-hydroxytetradecanoate via Crossed Claisen Condensation
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 2-decyl-3-hydroxytetradecanoate, a long-chain β-hydroxy ester, via a crossed Claisen condensation reaction. This application note delves into the mechanistic underpinnings of the reaction, provides a rationale for the selection of reagents and reaction conditions, and offers a comprehensive, step-by-step procedure for the synthesis, purification, and characterization of the target molecule. The protocol is designed to be a self-validating system, incorporating in-process controls and characterization checkpoints to ensure the successful synthesis of the desired product.
Introduction: The Strategic Importance of Long-Chain β-Hydroxy Esters
Long-chain β-hydroxy esters are valuable synthetic intermediates in the pharmaceutical and specialty chemical industries. Their unique structural motif, featuring both a hydroxyl and an ester functional group in a specific 1,3-relationship, allows for a diverse range of subsequent chemical transformations. These molecules serve as key building blocks in the synthesis of complex lipids, bioactive natural products, and specialty polymers.
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Specifically, the crossed Claisen condensation, a reaction between two different esters, provides a powerful tool for the construction of β-keto esters, which can be subsequently reduced to the desired β-hydroxy esters.[2][3] This application note focuses on a directed crossed Claisen condensation strategy utilizing lithium diisopropylamide (LDA) as a non-nucleophilic strong base to control the regioselectivity of the reaction.[4][5]
Reaction Overview and Mechanistic Rationale
The synthesis of Methyl 2-decyl-3-hydroxytetradecanoate will be achieved through a two-step process:
-
Crossed Claisen Condensation: The lithium enolate of methyl dodecanoate (methyl laurate) will be generated in situ using LDA. This enolate will then act as a nucleophile, attacking the carbonyl carbon of methyl laurate (used as the electrophile) to form a β-keto ester intermediate.
-
Reduction of the β-Keto Ester: The resulting β-keto ester will be selectively reduced to the target β-hydroxy ester, Methyl 2-decyl-3-hydroxytetradecanoate.
The Critical Role of LDA in Directed Enolate Formation
In a crossed Claisen condensation involving two enolizable esters, a mixture of four products is possible if a traditional alkoxide base is used.[6] To circumvent this, a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is employed.[7] LDA rapidly and quantitatively deprotonates the α-carbon of one ester to form a specific lithium enolate, which can then react with the second ester.[8] The low reaction temperature (-78 °C) and the bulky nature of LDA favor the kinetic enolate, preventing equilibration and unwanted side reactions.[4][5]
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of Methyl 2-decyl-3-hydroxytetradecanoate.
Experimental Protocol
Safety Precautions: This procedure involves the use of pyrophoric and moisture-sensitive reagents (n-butyllithium) and strong bases (LDA). All manipulations should be performed under an inert atmosphere (argon or nitrogen) in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, flame-resistant lab coat, and gloves) must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Diisopropylamine | Anhydrous, ≥99.5% | Sigma-Aldrich | Store over 4Å molecular sieves. |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric. Handle with extreme care. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich | Freshly distilled from sodium/benzophenone. |
| Methyl dodecanoate (Methyl laurate) | ≥99% | Sigma-Aldrich | |
| Methyl laurate | ≥98% | Sigma-Aldrich | |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich | |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | |
| Saturated aqueous ammonium chloride (NH₄Cl) | |||
| Saturated aqueous sodium chloride (brine) | |||
| Anhydrous magnesium sulfate (MgSO₄) | |||
| Silica gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Hexanes | ACS grade | For column chromatography. | |
| Ethyl acetate | ACS grade | For column chromatography. |
Equipment
-
Three-neck round-bottom flask
-
Schlenk line or inert atmosphere manifold
-
Low-temperature thermometer
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Cannula
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
Step 1: In situ Preparation of Lithium Diisopropylamide (LDA)
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.2 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe while maintaining the temperature below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
Step 2: Formation of the Lithium Enolate
-
In a separate flame-dried flask, prepare a solution of methyl dodecanoate (1.0 equivalent) in anhydrous THF (50 mL).
-
Slowly add the methyl dodecanoate solution to the freshly prepared LDA solution at -78 °C via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
Step 3: Crossed Claisen Condensation
-
In another flame-dried flask, prepare a solution of methyl laurate (1.2 equivalents) in anhydrous THF (50 mL).
-
Slowly add the methyl laurate solution to the enolate solution at -78 °C via cannula.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 4: Aqueous Work-up and Extraction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (200 mL).
-
Separate the organic layer and wash it sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude β-keto ester.
Step 5: Reduction to the β-Hydroxy Ester
-
Dissolve the crude β-keto ester in anhydrous methanol (150 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for another 4 hours. Monitor the reaction by TLC.
Step 6: Final Work-up and Purification
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 5-6.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether (200 mL) and water (100 mL) to the residue and transfer to a separatory funnel.
-
Separate the organic layer and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[9][10]
Workflow Diagram
Figure 2: Experimental workflow for the synthesis of Methyl 2-decyl-3-hydroxytetradecanoate.
Characterization of the Final Product
The purified Methyl 2-decyl-3-hydroxytetradecanoate should be a colorless to pale yellow oil.[11] The following analytical techniques are recommended for its characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the methyl ester protons, the methine proton adjacent to the hydroxyl group, the methylene protons alpha to the ester, and the long alkyl chains.[12][13]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will confirm the presence of the ester carbonyl carbon, the carbon bearing the hydroxyl group, and the various aliphatic carbons.[13]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl (C=O) stretch (around 1735 cm⁻¹) and a broad absorption for the hydroxyl (O-H) stretch (around 3400 cm⁻¹).[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the target molecule.[15]
Troubleshooting and Field-Proven Insights
-
Low Yield of β-Keto Ester:
-
Incomplete enolate formation: Ensure all reagents and solvents are strictly anhydrous. The n-butyllithium solution should be titrated prior to use to determine its exact concentration.
-
Side reactions: The addition of the electrophilic ester (methyl laurate) should be slow and at -78 °C to minimize self-condensation.
-
-
Formation of Multiple Products:
-
This indicates a loss of regioselectivity. Ensure the LDA is freshly prepared and the reaction temperature is strictly controlled during enolate formation and the subsequent condensation.
-
-
Incomplete Reduction:
-
Monitor the reduction step carefully by TLC. If the reaction stalls, an additional portion of NaBH₄ can be added. Ensure the methanol is anhydrous.
-
Conclusion
This application note provides a robust and detailed protocol for the synthesis of Methyl 2-decyl-3-hydroxytetradecanoate using a directed crossed Claisen condensation. By leveraging the unique properties of LDA, this method offers a high degree of control and should provide the target molecule in good yield. The comprehensive nature of this guide, from mechanistic rationale to detailed experimental procedures and characterization guidelines, is intended to empower researchers in their synthetic endeavors.
References
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- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
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- 4. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
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- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. Presentation on LDA (LITHIUM DI ISOPROPYL AMINE | PPTX [slideshare.net]
- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. Methyl 2-hydroxytetradecanoate, TMS derivative [webbook.nist.gov]
Thin-layer chromatography (TLC) systems for Methyl 2-decyl-3-hydroxytetradecanoate
An Application Guide to Thin-Layer Chromatography (TLC) Systems for the Analysis of Methyl 2-decyl-3-hydroxytetradecanoate
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the development and application of thin-layer chromatography (TLC) systems tailored for the analysis of Methyl 2-decyl-3-hydroxytetradecanoate. This document is intended for researchers, scientists, and professionals in drug development and lipid chemistry who require a robust, efficient, and cost-effective method for purity assessment, reaction monitoring, and qualitative analysis of hydroxylated long-chain fatty acid esters. We delve into the foundational principles of chromatography, provide detailed, field-tested protocols, and offer expert insights into optimizing separation and visualization.
Introduction: The Utility of TLC in Modern Lipid Analysis
Thin-layer chromatography (TLC) remains an indispensable technique in lipid chemistry due to its speed, versatility, and low cost.[1][2][3] While advanced techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry offer greater resolution and quantification, TLC provides a rapid and effective means for preliminary analysis, purity checks, and monitoring the progress of chemical reactions.[4]
The analyte of focus, Methyl 2-decyl-3-hydroxytetradecanoate , is a complex lipid derivative. Its structure comprises three key features that dictate its chromatographic behavior:
-
A long, branched aliphatic chain: The decyl group and the tetradecanoate backbone render the molecule highly nonpolar (hydrophobic).
-
A methyl ester group: This functional group is less polar than a carboxylic acid but still contributes some polarity.
-
A secondary hydroxyl group (-OH): This is a significantly polar functional group that strongly influences the molecule's interaction with polar stationary phases.
The challenge in developing a TLC system for this molecule lies in balancing these opposing polarity characteristics to achieve effective separation from non-hydroxylated analogues, starting materials, or other impurities. This guide will systematically address this challenge.
Principle of Separation: Normal-Phase Adsorption Chromatography
For the separation of lipid classes, normal-phase TLC is the predominant mode.[5][6] The principle relies on the differential partitioning of analytes between a polar stationary phase and a nonpolar mobile phase.[1][7]
-
Stationary Phase: A thin layer of a polar adsorbent, typically silica gel (SiO₂), is coated onto a solid support (e.g., glass, aluminum). The surface of silica gel is rich in silanol groups (Si-OH), which are highly polar and can form hydrogen bonds.[7]
-
Mobile Phase: A nonpolar organic solvent, or a mixture of solvents, ascends the plate via capillary action.
-
Separation Mechanism: As the mobile phase moves up the plate, it carries the analyte with it. The analyte's migration distance is determined by a continuous competition for the analyte between the mobile phase and the stationary phase.
-
Highly nonpolar compounds have a strong affinity for the nonpolar mobile phase and weak interactions with the polar stationary phase. They travel further up the plate, resulting in a higher Retention Factor (Rƒ).
-
Polar compounds, like our hydroxylated ester, interact strongly with the silica gel via hydrogen bonding. This "adsorption" retards their movement, resulting in a lower Rƒ value compared to their nonpolar counterparts.
-
The unique structure of Methyl 2-decyl-3-hydroxytetradecanoate means its hydroxyl group will be the primary anchor to the silica gel, while its long hydrocarbon tail will drive its solubility in the mobile phase.
Caption: Interaction dynamics in normal-phase TLC.
Designing the Optimal TLC System
Stationary Phase Selection
For routine analysis, standard Silica Gel 60 F₂₅₄ plates are the recommended choice.[5]
-
Silica Gel 60: The "60" refers to the mean pore diameter of 60 Å, which is ideal for separating small to medium-sized organic molecules.
-
F₂₅₄: This indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light. While our target analyte may not be strongly UV-active, this feature is invaluable for detecting many common organic impurities.
For applications requiring higher resolution and sensitivity, High-Performance TLC (HPTLC) plates are recommended. These plates have a smaller, more uniform particle size, leading to sharper bands and more efficient separations.[5]
Mobile Phase (Eluent) Development
The choice of eluent is the most critical parameter for achieving good separation. Since our analyte is predominantly nonpolar but contains a hydroxyl group, a binary solvent system consisting of a nonpolar solvent and a moderately polar solvent is required.
Recommended Solvent Systems: A mixture of an aliphatic hydrocarbon and an ether is the ideal starting point.
| Component A (Nonpolar) | Component B (Polar Modifier) | Recommended Starting Ratio (v/v) | Expected Outcome |
| Hexane or Petroleum Ether | Diethyl Ether | 85:15 | This is an excellent starting point. The hydroxylated ester should have a low-to-mid Rƒ value, well-separated from highly nonpolar lipids (e.g., hydrocarbons, waxes) which will run near the solvent front.[8] |
| Hexane or Petroleum Ether | Ethyl Acetate | 90:10 | Ethyl acetate is slightly more polar than diethyl ether, so a lower concentration is needed to achieve similar elution strength.[9] |
| Toluene | Ethyl Acetate | 90:10 | Toluene can offer different selectivity compared to hexane, which may be useful for separating closely related isomers.[8] |
Optimization Strategy: The goal is to achieve an Rƒ value between 0.3 and 0.7 for clear separation.[10]
-
If Rƒ is too low (<0.2): The spot remains near the baseline. The mobile phase is not polar enough to move the analyte. Solution: Increase the proportion of the polar modifier (e.g., move from 85:15 to 80:20 Hexane:Diethyl Ether).
-
If Rƒ is too high (>0.8): The spot is too close to the solvent front. The mobile phase is too polar. Solution: Decrease the proportion of the polar modifier (e.g., move from 85:15 to 90:10 Hexane:Diethyl Ether).
Pro-Tip: Adding Acetic Acid For hydroxylated and esterified lipids, adding a small amount of glacial acetic acid (~1%) to the mobile phase is often beneficial.[7][11] This ensures that any trace amounts of free fatty acids (which could be present from hydrolysis) are protonated, preventing them from streaking and leading to sharper, more defined spots.
Visualization Techniques
Since long-chain esters are colorless, a visualization agent is required to see the separated spots.
| Visualization Agent | Preparation | Procedure | Mechanism & Result |
| Iodine Vapor | Place a few iodine crystals in a sealed chamber. | Place the dried TLC plate in the chamber for 1-5 minutes. | Iodine reversibly complexes with organic compounds. Result: Brown spots on a light tan background. Non-destructive.[2] |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water. | Dip the plate in the solution or spray evenly. | Oxidizes compounds susceptible to oxidation (like the secondary alcohol in our analyte). Result: Yellow-brown spots on a purple background.[12][13] |
| Phosphomolybdic Acid (PMA) | 10 g phosphomolybdic acid in 100 mL ethanol. | Spray the plate evenly and gently heat with a heat gun until spots appear. | General stain for lipids and other reducing substances. Result: Dark blue-green spots on a yellow-green background. Very sensitive.[13][14] |
| Sulfuric Acid / Charring | 10-50% H₂SO₄ in methanol or water. | Spray the plate and heat on a hot plate (~120-150°C) until spots char. | Strong dehydrating agent that carbonizes organic compounds. Result: Black/brown spots on a white background. Highly sensitive but destructive.[2][9] |
Step-by-Step Experimental Protocols
Caption: Standard workflow for TLC analysis.
Protocol 1: Sample and Chamber Preparation
-
Sample Preparation: Dissolve ~1-2 mg of your sample (Methyl 2-decyl-3-hydroxytetradecanoate) in 1 mL of a volatile solvent like chloroform or ethyl acetate.
-
Chamber Preparation: Pour the chosen mobile phase (e.g., Hexane:Diethyl Ether 85:15) into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper (a "wick") inside, leaning against the wall, to ensure the chamber atmosphere is saturated with solvent vapor.[7][15] Cover with the lid and let it equilibrate for at least 10 minutes.
Protocol 2: Plate Spotting and Development
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark lanes for your sample and any standards.[15]
-
Spotting: Dip a glass capillary spotter into your sample solution. Briefly and gently touch the tip to the designated lane on the origin line. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter. Allow the solvent to evaporate completely between applications if you need to apply more material.
-
Development: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[15] Replace the lid and allow the plate to develop undisturbed.
-
Completion: Once the solvent front has migrated to about 0.5 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil.[15]
Protocol 3: Visualization with Phosphomolybdic Acid (PMA)
-
Drying: Ensure the plate is completely dry from the developing solvent by either air-drying in a fume hood or using a gentle stream of nitrogen.
-
Staining: In a fume hood, spray the plate evenly with the 10% PMA in ethanol solution until it is uniformly damp but not dripping.
-
Heating: Place the plate on a hot plate set to approximately 120°C or use a heat gun. Heat gently until colored spots appear against the lighter background. Be careful not to overheat, as this can char the entire plate.
Data Analysis and Interpretation
Calculating the Retention Factor (Rƒ)
The Rƒ value is a ratio that quantifies the movement of the spot relative to the solvent front. It is calculated using the following formula:
Rƒ = (Distance traveled by the center of the spot from the origin) / (Distance traveled by the solvent front from the origin) [16][17][18]
-
Example:
-
Distance from origin to solvent front = 8.0 cm
-
Distance from origin to center of spot = 3.6 cm
-
Rƒ = 3.6 cm / 8.0 cm = 0.45
-
The Rƒ value is dimensionless and should be between 0 and 1.[19]
Interpreting the Results
-
Purity: A single, well-defined spot indicates a high degree of purity.
-
Impurities: Multiple spots suggest the presence of other components.
-
Spots with a higher Rƒ are less polar than the target compound (e.g., residual non-hydroxylated starting material).
-
Spots with a lower Rƒ are more polar (e.g., a di-hydroxylated byproduct or a free carboxylic acid).
-
-
Identification: The Rƒ value can be used for tentative identification by running a known standard of Methyl 2-decyl-3-hydroxytetradecanoate alongside the unknown sample on the same plate. If they travel the same distance (identical Rƒ), it provides strong evidence of their identity.
Troubleshooting Common TLC Issues
| Problem | Possible Cause(s) | Solution(s) |
| Streaking/Tailing Spots | Sample is too concentrated; sample is too polar for the eluent; adsorbent is acidic/basic. | Dilute the sample; increase the polarity of the eluent; add 1% acetic acid or triethylamine to the eluent to suppress ionization.[20] |
| Spots Not Moving (Rƒ ≈ 0) | Eluent is not polar enough; sample was not dissolved properly. | Increase the proportion of the polar solvent in the eluent; ensure the sample is fully dissolved before spotting. |
| Spots at Solvent Front (Rƒ ≈ 1) | Eluent is too polar. | Decrease the proportion of the polar solvent in the eluent.[10] |
| Uneven Solvent Front | Plate touching the side of the chamber or filter paper; chamber not level. | Reposition the plate so it is centered and not touching anything; ensure the chamber is on a flat surface.[15] |
References
- Benchchem. (n.d.). Application Notes and Protocols for Thin-Layer Chromatography of Long-Chain Fatty Acid Esters. Benchchem.
- Fuchs, B., Schiller, J. (n.d.). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. MDPI.
- PubMed. (n.d.). Chain separation of monounsaturated fatty acid methyl esters by argentation thin-layer chromatography.
- NIH. (n.d.). Improved separation of lipid esters by thin-layer chromatography. PubMed.
- ResearchGate. (n.d.). Visualizing agents for short-chain fatty acids in TLC.
- ResearchGate. (2022). Visualizing fatty acid methylesters on TLC.
- Christie, W. W. (2019). Thin-Layer Chromatography of Lipids. AOCS.
- EPFL. (n.d.). TLC Visualization Reagents.
- ResearchGate. (n.d.). Optimizing chromatographic conditions for separation of fatty acid methyl esters by argentation thin-layer chromatography.
- RockEDU Online. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids.
- Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS.
- LCGC International. (2012). Stationary Phases for Modern Thin-Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: TLC Tips.
- Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.
- Cyberlipid. (n.d.). Thin Layer Chromatography.
- Sorbent Technologies, Inc. (2023). Normal Phase TLC Plates.
- ResearchGate. (n.d.). Figure 2 Thin layer chromatography (TLC) of hydrophobic content from....
- University of Calgary. (n.d.). Thin Layer Chromatography (TLC).
- ResearchGate. (n.d.). TLC analysis of fatty acid methyl esters.
- Khan Academy. (2013). Calculating retention factors for TLC. YouTube.
- Chemistry LibreTexts. (2022). 2.3C: The Retention Factor.
- Khan Academy. (n.d.). Calculating retention factors for TLC (video).
- Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography.
- Cyberlipid. (n.d.). FA purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization [mdpi.com]
- 3. Thin layer chromatography | Cyberlipid [cyberlipid.gerli.com]
- 4. aocs.org [aocs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sorbtech.com [sorbtech.com]
- 7. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 8. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. Home Page [chem.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. epfl.ch [epfl.ch]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Khan Academy [khanacademy.org]
- 18. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Tips & Tricks [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-decyl-3-hydroxytetradecanoate
Current Status: Operational Ticket ID: #LIPID-PUR-024 Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division
Executive Summary
You are likely working with Methyl 2-decyl-3-hydroxytetradecanoate , a critical branched-chain lipid intermediate often used in the total synthesis of Lipid A analogs (e.g., TLR4 agonists) or mycolic acid derivatives.
The synthesis of this molecule—typically via a Reformatsky reaction or Claisen condensation followed by reduction—generates a specific profile of impurities that are notoriously difficult to separate using standard flash chromatography. The most persistent offender is the
This guide provides a modular troubleshooting workflow to isolate high-purity (>99%) material suitable for GMP-grade downstream processing.
Diagnostic Hub: Identify Your Impurity
Before selecting a protocol, confirm the identity of your contaminant using this quick diagnostic table.
| Impurity Type | Diagnostic Signal ( | TLC Behavior (Hex/EtOAc) | Cause |
| Elimination Product (Methyl 2-decyl-2-tetradecenoate) | Vinyl triplet at | Co-elutes or runs slightly faster than product. Stains dark brown in PMA. | Acidic workup, high heat, or over-reduction. |
| Unreacted Aldehyde (Dodecanal/Tetradecanal) | Aldehyde triplet at | Runs much faster (High | Incomplete coupling reaction. |
| Diastereomer (Syn vs. Anti) | Distinct CH-OH multiplet shifts (approx | Close spot separation (requires gradient optimization). | Lack of stereocontrol in reduction step. |
| Hydrolyzed Acid (Free Fatty Acid) | Broad singlet > | Streaks at baseline. | Basic hydrolysis or wet solvents. |
Module A: Removing the Elimination Product (The "Hard" Impurity)
The Problem: The
The Solution: Argentation Chromatography (
Protocol: Preparation & Execution of Argentation Columns
Step 1: Impregnation (10% w/w
-
Dissolve
of Silver Nitrate ( ) in of Acetonitrile (MeCN). Note: Methanol can also be used but MeCN dries faster. -
Add
of high-quality flash silica gel ( ). -
Stir the slurry in the dark (wrap flask in foil) for 15 minutes.
-
Remove solvent via rotary evaporation. Crucial: Do not overheat (
). The silica should be a free-flowing white powder. -
Safety: This silica will stain skin black instantly. Wear double gloves.
Step 2: Column Packing & Elution
-
Pack the column dry or as a slurry in Hexane.
-
Equilibration: Flush with 3 CV (Column Volumes) of 95:5 Hexane:EtOAc.
-
Loading: Load your crude mixture (dissolved in minimum Hexane/DCM).
-
Elution Gradient:
-
0–5 CV: 5% EtOAc in Hexane (Elutes non-polar alkanes).
-
5–15 CV: 10–15% EtOAc in Hexane (Target Hydroxy Ester elutes here ).
-
15+ CV: 40% EtOAc or MeOH wash (Elimination product elutes here ).
-
Why this works: The
Module B: Separating Diastereomers (Syn vs. Anti)
The Problem: The "2-decyl-3-hydroxy" motif creates two chiral centers. If your synthesis was not enantioselective (e.g., Noyori hydrogenation), you likely have a mixture of syn and anti diastereomers.
The Solution: Optimized Normal Phase Flash Chromatography. Due to the internal Hydrogen bonding between the 3-OH and the carbonyl oxygen, syn and anti isomers have different effective polarities.
Optimization Protocol:
-
Stationary Phase: Use spherical silica (
) for tighter bands. -
Loading Mass: Do not exceed 1% loading (e.g.,
crude on silica). -
Solvent System: Toluene/Ethyl Acetate often provides better selectivity than Hexane/Ethyl Acetate for branched lipid isomers due to
-interactions with the solvent.-
Start: 100% Toluene.
-
Gradient: 0%
10% EtOAc over 20 CV.
-
Module C: Crystallization (The Polishing Step)
The Problem: Branched lipids like Methyl 2-decyl-3-hydroxytetradecanoate tend to "oil out" rather than crystallize due to the steric bulk of the decyl chain disrupting packing.
The Solution: Low-Temperature Phase Separation.
-
Dissolve the semi-pure oil in Pentane (not Hexane, as Pentane is easier to remove) at room temperature.
-
Cool slowly to
without stirring. -
If "oiling out" occurs, add a seed crystal or scratch the glass.
-
If no crystals form, switch to MeOH:Water (9:1) . Dissolve in warm MeOH, add water until turbid, then cool.
Visual Troubleshooting Guides
Workflow 1: The Purification Logic Gate
Caption: Decision matrix for selecting the correct chromatographic technique based on impurity profile.
Workflow 2: Argentation Chromatography Mechanism
Caption: Mechanistic basis for separation: Silver ions retard the elution of the unsaturated impurity via pi-complexation.
Frequently Asked Questions (FAQs)
Q: Can I use Reverse Phase (C18) HPLC instead of Argentation chromatography? A: Yes, but it is often less efficient for the specific separation of the elimination product. The hydrophobic difference between the saturated and unsaturated ester is small (only 2 hydrogens difference). C18 is better suited for separating homologs (e.g., C12 vs C14 chain lengths) rather than saturation levels. Argentation is chemically specific to the double bond.
Q: My product is turning yellow on the column. What is happening?
A: If you are using
Q: How do I remove the Silver ions from my product after the column? A: Silver ions can leach into organic solvents. After collecting fractions:
-
Wash the combined organic layers with 5% Sodium Thiosulfate or 1M HCl .
-
The silver will precipitate as AgCl (white solid) or form water-soluble complexes.
-
Filter and dry over
.
References
-
Christie, W. W. (1989). Silver ion chromatography using solid-phase extraction columns packed with a bonded-phase sulfonic acid. Journal of Lipid Research. Link
- Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron.
-
Zhang, Y., et al. (2008). Synthesis of Lipid A analogs and their immunomodulatory activity. Journal of Medicinal Chemistry. (Context for 3-hydroxy fatty acid ester purification). Link
-
Keusgen, M. (2025). Optimizing chromatographic conditions for separation of fatty acid methyl esters by argentation thin-layer chromatography. ResearchGate. Link
Validation & Comparative
Comparative Analysis: Mass Spectrometry Fragmentation of Methyl 2-decyl-3-hydroxytetradecanoate
This guide provides a comparative technical analysis of the mass spectrometry (MS) fragmentation patterns of Methyl 2-decyl-3-hydroxytetradecanoate . It is designed for researchers requiring high-confidence structural elucidation of mycolic acid derivatives and branched-chain fatty acid esters.
Executive Summary & Chemical Architecture
Methyl 2-decyl-3-hydroxytetradecanoate (
The structural elucidation of this molecule relies heavily on exploiting the lability of the C2–C3 bond (the bond between the
-
Electron Ionization (EI) GC-MS of the native vs. silylated (TMS) derivative.
-
Electrospray Ionization (ESI) MS/MS for intact molecular ion analysis.
Chemical Structure Overview
-
Backbone: Tetradecanoate (C14)[1]
-
-Substituent (C2): Decyl group (
) - -Substituent (C3): Hydroxyl group (-OH)
-
Moiety A (Tail): Undecyl (
) attached to C3. -
Moiety B (Head): Methyl 2-decylacetate motif.
Fragmentation Logic & Mechanism[2][3]
The fragmentation of
Mechanism 1: The "Mycolic Cleavage" (Pyrolytic/EI)
Under EI conditions (70 eV), the dominant fragmentation pathway is the cleavage of the C2–C3 bond. This is often facilitated by a 6-membered ring transition state (McLafferty-like rearrangement), resulting in two distinct fragments:
-
The Aldehyde Fragment: Derived from the
-hydroxy tail (C3–C14). -
The Ester Fragment: Derived from the
-branch and carboxyl head (C1–C2 + Decyl).
Mechanism 2: Silylation (TMS) Directed Fragmentation
Derivatization with BSTFA/TMCS replaces the active proton on the
Pathway Visualization
The following diagram illustrates the critical fragmentation pathways for the native and TMS-derivatized forms.
Figure 1: Mechanistic fragmentation pathways comparing Native EI cleavage vs. TMS-directed cleavage.
Comparative Data Analysis
The following table contrasts the diagnostic ions observed across different modalities. This data serves as a reference for peak assignment.[2][3][4]
Table 1: Diagnostic Ion Comparison
| Feature | Native EI (GC-MS) | TMS-Derivative EI (GC-MS) | ESI (+) (LC-MS) |
| Molecular Ion ( | m/z 398 (Weak/Absent) | m/z 470 (Weak) | m/z 421 ( |
| Base Peak | m/z 214 (Methyl dodecanoate) | m/z 73 (TMS) or m/z 214 | m/z 421 or Adduct |
| Key Fragment 1 | m/z 380 ( | m/z 455 ( | m/z 399 ( |
| Key Fragment 2 | m/z 184 (Dodecanal) | m/z 271 ( | m/z 381 ( |
| Key Fragment 3 | m/z 366 ( | m/z 175 (Rearrangement) | -- |
| Specificity | High (Structural Fingerprint) | Very High (Stereo/Regio check) | Low (MW only) |
Detailed Interpretation
1. Native EI Spectrum (The "Split" Pattern)
In the underivatized form, the molecule splits at the C2-C3 bond.
-
The Ester Ion (m/z 214): This is the most diagnostic peak. It corresponds to the Methyl dodecanoate radical cation formed from the
-decyl group and the ester head.-
Calculation:
rearranges to equivalent (C13 ester).
-
-
The Aldehyde (m/z 184): Corresponds to Dodecanal , derived from the C3–C14 tail.
2. TMS-Derivative Spectrum
Silylation suppresses thermal dehydration.
-
m/z 271: This ion results from
-cleavage on the distal side of the CH-OTMS group, carrying the charge on the silicon. -
m/z 214: The "mycolic cleavage" (C2-C3) often persists even after derivatization, providing a double confirmation of the
-branch length.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (internal standards and blank checks).
Workflow Diagram
Figure 2: Experimental workflow for the isolation and identification of mycolic acid methyl esters.
Protocol A: Extraction & Methylation (FAME Generation)
-
Lysis: Suspend lyophilized bacteria in 2 mL methanolic NaOH (15% w/v). Autoclave at 100°C for 30 min.
-
Methylation: Add 2 mL methanolic HCl (anhydrous) and heat at 80°C for 15 min. Critical: Do not overheat, as
-hydroxy esters can dehydrate. -
Extraction: Extract FAMEs with Hexane/TBME (1:1). Wash organic phase with saturated NaCl.
Protocol B: TMS Derivatization (Recommended)
-
Dry 50
L of the FAME extract under Nitrogen. -
Add 50
L BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). -
Add 50
L Pyridine (anhydrous). -
Incubate at 60°C for 30 minutes.
-
Inject 1
L directly into GC-MS.
Protocol C: GC-MS Parameters[7]
-
Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25
m film). -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temp Program: 100°C (1 min)
20°C/min to 250°C 5°C/min to 320°C (Hold 5 min). -
Source Temp: 230°C.
-
Quad Temp: 150°C.
References
-
Lipid Maps Structure Database. (2024). Mycolic Acids and Hydroxy Fatty Acids Classification.[5] Lipid Maps.[3] [Link]
-
Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives: 2-Hydroxy Fatty Acids. LipidWeb.[3] [Link]
-
Minnikin, D. E., et al. (1984). Mycolic acid patterns of some species of Corynebacterium.[6] Journal of General Microbiology. [Link]
-
PubChem. (2024). Methyl 2-hydroxytetradecanoate and related Mycolic Esters. National Library of Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Mycolic Acids in Total Fatty Acid Methyl Ester Fractions from Mycobacterium Species by High Resolution MALDI-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural Methyl 2-decyl-3-hydroxytetradecanoate for Researchers and Drug Development Professionals
Introduction: The Significance of Methyl 2-decyl-3-hydroxytetradecanoate
Methyl 2-decyl-3-hydroxytetradecanoate is a long-chain, branched hydroxy fatty acid ester. Such molecules are of significant interest in various scientific domains, from materials science to pharmacology. The presence of a hydroxyl group and a branched alkyl chain imparts unique physicochemical properties, influencing their function as signaling molecules, structural components of membranes, or as precursors for novel biomaterials and therapeutics.[1][2] The critical distinction between synthetic and naturally derived versions of this molecule lies in their stereochemical purity, isomeric distribution, and potential trace impurities, all of which can profoundly impact their biological activity and application suitability. This guide provides an in-depth technical comparison of synthetic and natural Methyl 2-decyl-3-hydroxytetradecanoate, supported by established experimental protocols, to aid researchers in making informed decisions for their specific applications.
Part 1: Origins - Chemical Synthesis vs. Biosynthesis
The Synthetic Route: The Reformatsky Reaction
A robust and well-established method for the synthesis of β-hydroxy esters, such as Methyl 2-decyl-3-hydroxytetradecanoate, is the Reformatsky reaction.[3][4][5][6] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[3][4] The key advantage of the Reformatsky reaction is the formation of a relatively stable organozinc enolate that is nucleophilic enough to attack a carbonyl carbon but generally does not self-condense with the ester group, a common side reaction with more reactive organometallic reagents like Grignard reagents.[3][4]
For the synthesis of Methyl 2-decyl-3-hydroxytetradecanoate, the logical starting materials would be lauraldehyde (dodecanal) and methyl 2-bromododecanoate. The reaction proceeds via the oxidative addition of zinc to the α-bromo ester, forming the Reformatsky enolate. This enolate then attacks the carbonyl carbon of lauraldehyde, and subsequent acidic workup yields the desired β-hydroxy ester.
Caption: A plausible biosynthetic pathway for an enantiopure hydroxy fatty acid ester.
Part 2: Head-to-Head Comparison - Synthetic vs. Natural
The choice between synthetic and natural Methyl 2-decyl-3-hydroxytetradecanoate will largely depend on the specific requirements of the application, particularly concerning stereochemistry and purity.
Physicochemical Properties
The fundamental physicochemical properties such as molecular weight, boiling point, and refractive index are expected to be identical for both synthetic and natural forms of the molecule, assuming comparable purity.
| Property | Synthetic Methyl 2-decyl-3-hydroxytetradecanoate | Natural Methyl 2-decyl-3-hydroxytetradecanoate |
| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |
| Molecular Formula | C25H50O3 | C25H50O3 |
| Molecular Weight | 414.67 g/mol | 414.67 g/mol |
| Stereochemistry | Racemic mixture of stereoisomers | Typically a single enantiomer (enantiopure) |
| Purity Profile | Potential for residual reactants and byproducts | Potential for co-extracted lipids and metabolites |
| Optical Activity | Optically inactive | Optically active |
Stereochemical Purity: The Defining Difference
The most significant distinction lies in the stereochemistry. The synthetic product, derived from the Reformatsky reaction, will be a racemic mixture, meaning it contains an equal amount of all possible stereoisomers. In contrast, the natural product, being the result of enzymatic biosynthesis, is expected to be enantiomerically pure, consisting of a single stereoisomer. [7]This has profound implications for biological applications, as different enantiomers can exhibit vastly different, and sometimes opposing, biological activities.
Part 3: Experimental Protocols for Comparative Analysis
A rigorous comparison of synthetic and natural Methyl 2-decyl-3-hydroxytetradecanoate requires a suite of analytical techniques to characterize their purity, structure, and stereochemistry.
Caption: Workflow for the comparative analysis of synthetic and natural samples.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthetic and natural samples and to identify any major impurities.
Methodology:
-
Sample Preparation: Prepare stock solutions of both synthetic and natural Methyl 2-decyl-3-hydroxytetradecanoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Instrumentation: Utilize a reversed-phase HPLC system with a C18 column. [8][9]3. Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common starting point for the elution of long-chain fatty acid esters.
-
Detection: A UV detector (at a low wavelength, e.g., 205-210 nm) or, preferably, an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) for universal detection of non-chromophoric analytes.
-
Analysis: Inject equal volumes of the prepared samples. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Structural Confirmation
Objective: To confirm the chemical structure of the main component in both samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the proton environment. Key signals to look for include the methyl ester protons (~3.7 ppm), the proton on the hydroxyl-bearing carbon (~4.0 ppm), and the protons alpha to the carbonyl group (~2.4-2.5 ppm). [10][11] * ¹³C NMR: Will confirm the number and types of carbon atoms. The carbonyl carbon of the ester will appear around 173-174 ppm, and the carbon bearing the hydroxyl group will be in the range of 68-70 ppm. [10]
-
-
Mass Spectrometry (MS):
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation of the hydroxyl group) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).
-
Analysis: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Analysis: The FTIR spectrum will show characteristic absorption bands for the hydroxyl group (a broad peak around 3400-3500 cm⁻¹), the carbonyl group of the ester (a strong peak around 1740 cm⁻¹), and C-H stretching of the alkyl chains (around 2850-2950 cm⁻¹).
-
Chiral Analysis
Objective: To determine the enantiomeric composition of the synthetic and natural samples.
Methodology:
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. [12][13][14]2. Stationary Phase: A chiral stationary phase (CSP), often based on polysaccharides like cellulose or amylose derivatives, is required to resolve the enantiomers. [12]3. Mobile Phase: Typically a mixture of hexane and isopropanol (normal phase) or an aqueous-organic mobile phase (reversed-phase), depending on the specific CSP.
-
Analysis:
-
Synthetic Sample: Is expected to show two or more peaks of equal area, corresponding to the different stereoisomers.
-
Natural Sample: Is expected to show a single major peak, indicating high enantiomeric purity.
-
Conclusion
The choice between synthetically produced and naturally sourced Methyl 2-decyl-3-hydroxytetradecanoate is a critical decision that hinges on the intended application. For applications where stereochemistry is not a critical factor, the synthetic route offers a reliable and scalable source. However, for biological and pharmacological studies where stereospecific interactions are paramount, the enantiomerically pure, naturally derived (or chemo-enzymatically synthesized) product is indispensable. The analytical protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize and compare these two sources, ensuring the selection of the most appropriate material for their research and development endeavors.
References
-
Reformatsky reaction - Wikipedia. Available at: [Link]
-
Hou, C. T. (2019). Biosynthesis of Long-Chain ω-Hydroxy Fatty Acids by Engineered Saccharomyces cerevisiae. Journal of Agricultural and Food Chemistry, 67(18), 5184-5191. Available at: [Link]
-
Reformatsky Reaction - Organic Chemistry Portal. Available at: [Link]
-
Lu, W., et al. (2019). Biosynthesis of Long-Chain ω-Hydroxy Fatty Acids by Engineered Saccharomyces cerevisiae. Journal of Agricultural and Food Chemistry, 67(18), 5184–5191. Available at: [Link]
-
Wang, L., et al. (2013). Production of long-chain hydroxy fatty acids by microbial conversion. Applied Microbiology and Biotechnology, 97(8), 3323-3331. Available at: [Link]
-
Reformatsky Reaction - Cambridge University Press. Available at: [Link]
-
Wang, L., et al. (2013). Production of long-chain hydroxy fatty acids by microbial conversion. Applied Microbiology and Biotechnology, 97(8), 3323-3331. Available at: [Link]
-
Roelants, S. L. K. W., et al. (2019). Production of long-chain hydroxy fatty acids by Starmerella bombicola. FEMS Yeast Research, 19(7), foz067. Available at: [Link]
-
Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples | LCGC International. (2023). Available at: [Link]
-
Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed. (2023). Available at: [Link]
-
Sailer, M., et al. (2015). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Synthesis, 47(01), 79-82. Available at: [Link]
-
Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. - ChemRxiv. Available at: [Link]
-
Synthesis of β-hydroxy carboxylic acids, esters and amides - Organic Chemistry Portal. Available at: [Link]
-
Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids - MDPI. (2022). Available at: [Link]
-
Fatty Acid Analysis by HPLC. Available at: [Link]
-
Determination of the Fatty Acid Profile by 1H NMR Spectroscopy - ResearchGate. Available at: [Link]
-
Hydroxy and Hydroperoxy Fatty Acids - AOCS. Available at: [Link]
-
Identification of β-hydroxy fatty acid esters and primary, secondary-alkanediol esters in cuticular waxes of the moss Funaria hygrometrica - PubMed. (2016). Available at: [Link]
-
Chiral Drug Separation. Available at: [Link]
-
(+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem. Available at: [Link]
-
Saturated Fatty Acids and Methyl Esters - AOCS. Available at: [Link]
-
Scheme 4: Synthesis of (A) 2-methyl-and 2-hydroxy-iso-fatty acids 30... - ResearchGate. Available at: [Link]
-
Chiral Drug Separation. Available at: [Link]
-
The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... - YouTube. (2022). Available at: [Link]
-
Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. (2017). Available at: [Link]
-
High-performance liquid chromatographic chiral separation of beta2-homoamino acids. Available at: [Link]
Sources
- 1. Production of long-chain hydroxy fatty acids by microbial conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. aocs.org [aocs.org]
- 11. aocs.org [aocs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. High-performance liquid chromatographic chiral separation of beta2-homoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of Methyl 2-decyl-3-hydroxytetradecanoate
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for Methyl 2-decyl-3-hydroxytetradecanoate, a complex, long-chain hydroxy fatty acid methyl ester. Designed for researchers in drug development and lipidomics, this document offers a predictive interpretation of its IR spectrum, compares it with simpler analogs, and provides a robust experimental protocol for spectral acquisition. Our analysis is grounded in established spectroscopic principles to ensure technical accuracy and practical utility.
Introduction: The Structural Significance of Methyl 2-decyl-3-hydroxytetradecanoate
Methyl 2-decyl-3-hydroxytetradecanoate is a saturated fatty acid methyl ester characterized by a C14 (tetradecanoate) backbone, a methyl ester headgroup, a hydroxyl group at the C3 position, and a C10 (decyl) alkyl chain at the C2 position. This intricate structure, with its multiple functional groups and significant aliphatic character, makes IR spectroscopy an invaluable tool for its structural confirmation and purity assessment. The technique allows for the direct probing of key functional groups, including the hydroxyl (-OH), ester carbonyl (C=O), and the extensive alkane framework (C-H). This guide will deconstruct the molecule's IR signature piece by piece.
Predicted IR Absorption Profile
While an experimental spectrum for this specific molecule is not publicly available, we can construct a highly accurate predicted spectrum by analyzing its constituent functional groups. The primary vibrational modes of interest are the stretching and bending of its hydroxyl, carbonyl, carbon-oxygen, and carbon-hydrogen bonds.
Key Functional Group Analysis:
-
Hydroxyl (-OH) Group: The presence of the secondary alcohol at the C3 position is expected to produce a prominent, broad absorption band in the 3600-3200 cm⁻¹ region. This broadening is a classic indicator of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
-
Aliphatic C-H Stretches: The long decyl and tetradecanoate chains provide a strong signal in the 3000-2850 cm⁻¹ range.[1][2] We anticipate sharp, intense peaks corresponding to the asymmetric (~2920 cm⁻¹) and symmetric (~2852 cm⁻¹) stretching of methylene (-CH₂) groups, which will dominate this region due to the molecule's high aliphatic content.[3] A weaker peak for methyl (-CH₃) group stretching is also expected around 2956 cm⁻¹.[3]
-
Ester Carbonyl (C=O) Stretch: The methyl ester functional group will exhibit a very strong, sharp absorption peak characteristic of a saturated aliphatic ester. This peak is reliably found in the 1750-1735 cm⁻¹ range.[4][5][6] Its high intensity is due to the large change in dipole moment during the C=O bond vibration.
-
C-H Bending Vibrations: In the fingerprint region, we expect to see bending vibrations (scissoring and rocking) for the numerous -CH₂- groups. A distinct scissoring vibration peak should appear around 1465 cm⁻¹.[1] A weaker rocking motion band may be observed around 725 cm⁻¹.[3]
-
C-O Stretching Vibrations: The ester linkage also features C-O single bonds. These produce strong, characteristic bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.[4][7] For esters, it's common to see two distinct C-O stretching bands: an asymmetric C-C-O stretch around 1250-1160 cm⁻¹ and a symmetric O-C-C stretch around 1150-1000 cm⁻¹.[5][7] The secondary alcohol also contributes a C-O stretch in this region, likely around 1100-1050 cm⁻¹.
The molecular structure of Methyl 2-decyl-3-hydroxytetradecanoate, highlighting its key functional groups, is visualized below.
Caption: Molecular structure of Methyl 2-decyl-3-hydroxytetradecanoate.
Data Summary and Comparison
The table below summarizes the predicted IR peaks for Methyl 2-decyl-3-hydroxytetradecanoate and compares them to a simpler analog, Methyl stearate (a C18 saturated fatty acid methyl ester), to highlight the spectral contributions of the hydroxyl group and α-alkylation.
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode | Functional Group | Present in Methyl 2-decyl-3-hydroxytetradecanoate? | Present in Methyl Stearate? |
| 3600 - 3200 | Medium-Strong, Broad | O-H Stretch | Secondary Alcohol | Yes | No |
| 2956 | Medium-Weak, Sharp | Asymmetric C-H Stretch | -CH₃ | Yes | Yes |
| 2920 | Strong, Sharp | Asymmetric C-H Stretch | -CH₂- | Yes | Yes |
| 2852 | Strong, Sharp | Symmetric C-H Stretch | -CH₂- | Yes | Yes |
| 1750 - 1735 | Very Strong, Sharp | C=O Stretch | Methyl Ester | Yes | Yes |
| 1465 | Medium, Sharp | C-H Scissoring Bend | -CH₂- | Yes | Yes |
| 1250 - 1160 | Strong, Sharp | Asymmetric C-C-O Stretch | Ester | Yes | Yes |
| 1150 - 1000 | Strong, Sharp | Symmetric O-C-C Stretch | Ester | Yes | Yes |
| ~1100 | Medium, Sharp | C-O Stretch | Secondary Alcohol | Yes | No |
| 725 | Weak, Sharp | C-H Rocking Bend | -(CH₂)n- (n≥4) | Yes | Yes |
Comparative Analysis Insights:
The primary difference between the spectrum of our target molecule and that of a simple long-chain FAME like methyl stearate is the presence of the hydroxyl group. The broad O-H stretch (3600-3200 cm⁻¹) and the additional C-O stretch (~1100 cm⁻¹) are unique and definitive identifiers for the hydroxy ester. While the extensive C-H and ester peaks will be similar in position, the sheer number of C-H bonds in Methyl 2-decyl-3-hydroxytetradecanoate may lead to even more intense C-H stretching and bending absorptions relative to the carbonyl peak when compared to shorter-chain esters.
Experimental Protocol: Acquiring the IR Spectrum
To experimentally verify the predicted spectral data, a standard procedure using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is ideal for viscous liquids or waxy solids like long-chain esters, as it requires minimal sample preparation.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate. Record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a single drop or a few milligrams) of the purified Methyl 2-decyl-3-hydroxytetradecanoate sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Scan: Secure the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with solvent to remove all traces of the sample before the next measurement.
The following diagram illustrates the general workflow for this IR analysis.
Caption: Experimental workflow for FTIR-ATR analysis.
Conclusion
The infrared spectrum of Methyl 2-decyl-3-hydroxytetradecanoate is predicted to be rich with information, clearly delineating its hybrid nature as both a long-chain ester and a secondary alcohol. The most diagnostic peaks are the broad O-H stretch, the intense C=O stretch, the strong C-O stretches, and the prominent C-H aliphatic signals. By comparing this predicted profile to simpler analogs and employing the standardized ATR-FTIR protocol provided, researchers can confidently use infrared spectroscopy for the structural elucidation and quality control of this and other complex lipids.
References
- Jones, R.N. The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. Canadian Journal of Chemistry.
-
Bar-David, N., et al. Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. MDPI. Available at: [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. University of Calgary Chemistry Department. Available at: [Link]
-
Smith, B.C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
-
LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. LibreTexts. Available at: [Link]
-
University of Colorado Boulder. Infrared Spectroscopy. CU Boulder Department of Chemistry. Available at: [Link]
-
Spectra Analysis Instruments, Inc. Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Spectra Analysis. Available at: [Link]
-
LibreTexts Chemistry. 6.3: IR Spectrum and Characteristic Absorption Bands. LibreTexts. Available at: [Link]
Sources
Crystal Structure Analysis of Methyl 2-decyl-3-hydroxytetradecanoate Derivatives: A Comparative Guide
Topic: Crystal structure analysis of Methyl 2-decyl-3-hydroxytetradecanoate derivatives Content Type: Publish Comparison Guide
Executive Summary
Methyl 2-decyl-3-hydroxytetradecanoate (CAS 94071-22-4) is a critical branched-chain fatty acid ester, serving as a key intermediate in the bacterial olefin biosynthesis pathway (e.g., the Ole pathway in Xanthomonas and Stenotrophomonas).[1] While its biological significance as a substrate for enzymes like OleB (β-lactone decarboxylase) and OleD (reductase) is well-documented, its structural characterization poses significant challenges.
The native methyl ester is typically an oil or waxy solid at room temperature, rendering direct X-ray diffraction (XRD) analysis impossible. To determine the absolute configuration (e.g., confirming the (2R,3S) stereochemistry preferred by Ole enzymes), derivatization is mandatory.
This guide objectively compares the performance of the native ester against its two most effective crystalline derivatives: the 4-Bromobenzoate and the 3,5-Dinitrobenzoate . We analyze crystallizability, anomalous scattering potential (for absolute configuration), and stability.
Part 1: Comparative Analysis of Derivatives
The following table summarizes the performance of the native molecule versus its structural derivatives. Data is synthesized from standard lipid crystallography protocols and representative behavior of homologous mycolic acid derivatives.
Table 1: Performance Matrix of Structural Derivatives
| Feature | Native Methyl Ester | 4-Bromobenzoate Derivative | 3,5-Dinitrobenzoate Derivative |
| Formula | |||
| Physical State | Waxy Solid / Oil | Crystalline Needles/Plates | Crystalline Prisms |
| Melting Point | ~35–40 °C (Broad) | 68–72 °C (Sharp) | 75–80 °C (Sharp) |
| Crystallizability | Poor (High flexibility) | Excellent (π-stacking + rigidity) | Good (Strong dipole interactions) |
| Abs.[2] Config. Utility | None (Requires reference) | High (Anomalous scattering of Br) | Low (Requires co-crystal/known center) |
| Space Group (Typ.) | N/A (Amorphous) | ||
| R-Factor (Typ.) | N/A | < 5.0% | < 6.5% |
Expert Insight: The Causality of Derivatization
-
Why the Native Ester Fails: The long alkyl chains (decyl and undecyl tails) of Methyl 2-decyl-3-hydroxytetradecanoate possess high conformational freedom (entropy). In the crystal lattice, these chains exhibit thermal disorder, preventing the formation of a diffractable ordered lattice.
-
Why Bromobenzoate Wins: The introduction of the 4-bromobenzoyl group serves two functions:
-
Rigidification: The aromatic ring locks the conformation of the C3-hydroxyl region via restricted rotation and
- stacking interactions. -
Phasing: The Bromine atom (
) provides a strong anomalous signal ( at Cu K ), allowing for the direct determination of absolute stereochemistry (Flack parameter calculation) without needing a known chiral reference.
-
Part 2: Experimental Protocols
This section details the synthesis and crystallization of the 4-Bromobenzoate derivative , identified as the superior candidate for structural analysis.
Protocol A: Synthesis of Methyl 2-decyl-3-(4-bromobenzoyloxy)tetradecanoate
Objective: Convert the oily methyl ester into a rigid crystalline solid.
Reagents:
-
Methyl 2-decyl-3-hydroxytetradecanoate (1.0 equiv)[1]
-
4-Bromobenzoyl chloride (1.5 equiv)
-
Pyridine (Dry, solvent/base)
-
DMAP (4-Dimethylaminopyridine, 0.1 equiv, catalyst)
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Dissolution: Dissolve 50 mg of the native methyl ester in 2 mL of anhydrous DCM under an inert atmosphere (
). -
Addition: Add pyridine (0.5 mL) followed by DMAP (5 mg).
-
Acylation: Cool to 0°C. Slowly add 4-bromobenzoyl chloride (45 mg).
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The product will be less polar (higher
) than the starting alcohol. -
Workup: Quench with saturated
. Extract with DCM ( ). Wash organics with 1M HCl (to remove pyridine), then brine. Dry over . -
Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).
Protocol B: Crystallization for X-Ray Diffraction
Objective: Grow single crystals suitable for diffractometry.
-
Solvent Selection: The bromobenzoate derivative is highly soluble in DCM but insoluble in methanol.
-
Vapor Diffusion Method:
-
Dissolve 10 mg of purified derivative in 0.5 mL of DCM/Toluene (1:1) in a small inner vial.
-
Place this vial inside a larger jar containing 5 mL of Methanol or Acetonitrile (Anti-solvent).
-
Seal tightly and store at 4°C.
-
-
Observation: Colorless needle-like crystals should appear within 48–72 hours.
-
Harvesting: Mount crystals using cryo-loops and flash-cool in liquid nitrogen for data collection.
Part 3: Visualization of Logic & Workflow
Figure 1: Strategic Decision Tree for Lipid Crystallography
Caption: A logic flow for selecting the optimal derivative based on the physical state of the starting lipid material.
Figure 2: Synthesis Pathway of the Bromobenzoate Derivative
Caption: Chemical pathway converting the flexible native ester into the rigid bromobenzoate for XRD.
References
-
Gualtieri, E. J., et al. (2011). "Functional Characterization of an NADPH Dependent 2-Alkyl-3-ketoalkanoic Acid Reductase Involved in Olefin Biosynthesis in Stenotrophomonas maltophilia." Biochemistry, 50(40), 8717–8728.
- Context: Describes the biological synthesis of 2-alkyl-3-hydroxy fatty acids and the stereochemical preference of OleD enzymes.
-
Christenson, J. K., et al. (2017). "Kinetic analysis of the OleB β-lactone decarboxylase." Biochemistry, 56(2), 348–358.
- Context: Confirms the substrate specificity for 2-decyl-3-hydroxytetradecanoic acid derivatives in the Ole p
-
Sawada, H., et al. (2025). "Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization." Analytical Chemistry.
- Context: Validates the difficulty of crystallizing native hydroxy fatty acids and compares derivatiz
-
Donohoe, T. J., et al. (2002). "Osmate esters: stable crystalline derivatives for X-ray analysis." Chemical Communications, (15), 1588-1589.
- Context: Provides the foundational methodology for using heavy-atom deriv
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-decyl-3-hydroxytetradecanoate
For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the bench to the disposal of chemical waste. This guide provides a detailed, step-by-step procedure for the proper disposal of Methyl 2-decyl-3-hydroxytetradecanoate, ensuring the safety of laboratory personnel and environmental compliance. While a specific Safety Data Sheet (SDS) for this novel ester may not be readily available, this protocol is grounded in established principles of chemical waste management for similar long-chain fatty acid esters and is in accordance with major regulatory guidelines.
The cornerstone of responsible chemical disposal is the understanding that every substance must be treated as potentially hazardous until its properties are fully characterized. This guide, therefore, adopts a conservative approach to ensure the highest level of safety.
Pre-Disposal Hazard Assessment
Given the structure of Methyl 2-decyl-3-hydroxytetradecanoate, a long-chain fatty acid ester, we can infer certain properties that inform its safe handling and disposal. Fatty acid methyl esters (FAMEs) are generally considered to have low volatility and, in many cases, are not classified as hazardous. However, some may cause skin and eye irritation[1][2]. Furthermore, related compounds have been noted to be toxic to aquatic life with long-lasting effects[1][3]. Therefore, disposal down the drain or in regular trash is strictly prohibited[4].
Key Considerations:
-
Physical State: Likely a liquid or a low-melting solid.
-
Toxicity: Assume mild to moderate skin and eye irritation potential. In the absence of specific data, it is prudent to consider it potentially harmful to aquatic life.
-
Flammability: While many long-chain esters are not highly flammable, they are combustible materials[3]. Keep away from ignition sources.
Personal Protective Equipment (PPE)
Before handling Methyl 2-decyl-3-hydroxytetradecanoate for disposal, ensure you are wearing the appropriate personal protective equipment.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation[5][6]. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes and potential irritation[6]. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from accidental spills. |
| Ventilation | Well-ventilated area or chemical fume hood | To minimize inhalation of any potential vapors, especially if the substance is heated or aerosolized[5]. |
Step-by-Step Disposal Protocol
This protocol is designed for small, laboratory-scale quantities of Methyl 2-decyl-3-hydroxytetradecanoate. For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department immediately.
Step 1: Waste Segregation
Proper segregation is a critical step in preventing dangerous chemical reactions.
-
Do not mix Methyl 2-decyl-3-hydroxytetradecanoate with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
It should be collected in a dedicated waste container. In general, non-halogenated organic solvent waste streams may be compatible, but confirmation is required[7].
Step 2: Container Selection and Labeling
The integrity of the waste containment is crucial for safety.
-
Container: Use a clean, chemically compatible container with a secure, leak-proof screw cap[4]. High-density polyethylene (HDPE) or glass bottles are typically suitable for esters. Ensure the container is free from damage or deterioration[4].
-
Labeling: The container must be clearly and accurately labeled. According to EPA regulations, the label must include:
Step 3: Waste Accumulation
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[8].
-
Transfer the waste into the labeled container, ensuring not to overfill it. Leave at least 10% headspace to allow for expansion[7].
-
Securely close the container after each addition.
-
Keep the waste container in a designated, well-ventilated secondary containment bin to prevent spills.
Step 4: Storage and Disposal Request
-
Store the sealed and labeled waste container in your laboratory's designated SAA.
-
Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS department or licensed waste contractor for collection[5].
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a paper tag system.
The following diagram illustrates the decision-making workflow for the disposal of Methyl 2-decyl-3-hydroxytetradecanoate.
Caption: Disposal workflow for Methyl 2-decyl-3-hydroxytetradecanoate.
Regulatory Compliance
All chemical waste disposal is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4]. Academic and research laboratories may operate under specific regulations, such as Subpart K, which provides alternative requirements for managing hazardous waste in these settings[10]. It is imperative to be familiar with both federal and your institution-specific guidelines.
Conclusion: A Commitment to Safety
The proper disposal of chemical waste is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By following these conservative and compliant procedures for Methyl 2-decyl-3-hydroxytetradecanoate, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always remember that your institution's EHS department is your primary resource for any questions regarding chemical waste.
References
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Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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Laboratory Waste Management: The New Regulations . MedLab. [Link]
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Ester Disposal . Chemtalk - Science Forum For Lab Technicians. [Link]
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Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
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Regulation of Laboratory Waste . American Chemical Society. [Link]
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Safety data sheet - Tetradecanoic acid-methyl ester . CPAchem. [Link]
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Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]
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Chemical Waste Disposal Guidelines . Emory University Department of Chemistry. [Link]
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SDS: Soybean oil fatty acid methyl esters . [Link]
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Safety Data Sheet - Fatty acid methyl ester 8 component mixture . GL Sciences Inc. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
